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Introduction

Matrix-Assisted Laser Desorption/lonization Mass Spectrometry (MALDI-MS) has emerged as
a powerful, high-throughput alternative to traditional gel electrophoresis for the analysis of DNA
sequencing products. Its primary advantages include rapid analysis times, high mass accuracy,
and amenability to automation. However, a significant limitation in the MALDI-MS analysis of
nucleic acids is the propensity for fragmentation of the oligonucleotide ions, particularly at
guanosine (G) residues. This fragmentation can lead to a loss of signal intensity and mass
resolution, complicating sequence determination, especially for longer DNA fragments.

To overcome this limitation, the strategic substitution of standard deoxyguanosine triphosphate
(dGTP) with its analog, 7-deaza-deoxyguanosine triphosphate (c’dGTP), during the Sanger
sequencing reaction has been shown to dramatically improve the stability of DNA fragments.
The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom in
7-deaza-guanosine reduces the susceptibility of the N-glycosidic bond to cleavage, thereby
minimizing fragmentation during MALDI-MS analysis.[1][2] This application note provides a
detailed protocol for the use of 7-deaza-guanosine in Sanger sequencing reactions for
subsequent analysis by MALDI-MS, leading to more robust and reliable DNA sequence data.

Principle of the Method
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The core of this method lies in the enzymatic incorporation of 7-deaza-guanosine into the DNA
fragments generated during a Sanger dideoxy sequencing reaction. The resulting DNA
molecules, containing 7-deaza-guanosine in place of guanosine, exhibit significantly increased
stability under MALDI-MS conditions.[1] This enhanced stability is attributed to the altered
electronic properties of the 7-deaza-purine ring, which strengthens the N-glycosidic bond and
reduces the likelihood of depurination and subsequent backbone cleavage. Consequently, the
mass spectra obtained show a marked reduction in fragment ions and a significant
improvement in the signal-to-noise ratio for the full-length termination products, enabling more
accurate and longer sequence reads.
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Sanger Sequencing with 7-deaza-dGTP

1. DNA Template & Primer

i

2. Prepare 4 Termination Mixes
(ddA, ddC, ddG, ddT)
with 7-deaza-dGTP

i

3. Cycle Sequencing

Sample Purification

4. Add TEAA Buffer

:

5. Bind to Reverse Phase Media & Wash

:

6. Elute onto MALDI Target

MALDI-MVS Analysis

7. Add 3-HPA Matrix & Co-crystallize

i

8. Acquire Mass Spectra

i

9. Process Data & Determine Sequence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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